N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a synthetic nucleoside analog designed for therapeutic oligonucleotide applications. Its structure features:
- Sugar moiety: A modified oxolane (tetrahydrofuran) ring with stereochemistry (2R,3R,4S,5R). The 5'-position is protected by a bis(4-methoxyphenyl)-phenylmethoxy (DMTr) group, a common protecting group in oligonucleotide synthesis to prevent undesired side reactions .
- Substituents: A 3-hydroxy group and a 4-(2-methoxyethoxy) group on the sugar ring, which may enhance solubility and modulate conformational stability.
- Nucleobase: A 6-oxo-purine (hypoxanthine derivative) at the 9-position, with a 2-methylpropanamide (isobutyryl) group at the 2-position. This modification improves metabolic stability and base-pairing specificity .
The compound is synthesized via multi-step protocols involving thiophosphate intermediates, phosphoramidite couplings, and protective group strategies (e.g., tert-butyldimethylsilyl (TBS) or DMTr groups), as detailed in analogous syntheses . Analytical techniques such as LC/MS (e.g., 99% purity, Rt = 3.26 min) and NMR confirm its structural integrity .
Properties
Molecular Formula |
C38H43N5O9 |
|---|---|
Molecular Weight |
713.8 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C38H43N5O9/c1-23(2)34(45)41-37-40-33-30(35(46)42-37)39-22-43(33)36-31(44)32(50-20-19-47-3)29(52-36)21-51-38(24-9-7-6-8-10-24,25-11-15-27(48-4)16-12-25)26-13-17-28(49-5)18-14-26/h6-18,22-23,29,31-32,36,44H,19-21H2,1-5H3,(H2,40,41,42,45,46)/t29-,31-,32-,36-/m1/s1 |
InChI Key |
GORMIDFTGJPHPL-BEGXHNNXSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups, such as hydroxyl, methoxy, and amide groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols). The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities. In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of modified nucleosides used in antisense oligonucleotides, siRNA, or aptamers. Below is a comparative analysis with structurally related analogs:
Key Findings:
Functional Group Impact :
- The 2-methoxyethoxy group in the target compound improves solubility compared to hydroxy or sulfanyl analogs .
- Thiophosphate or sulfanylmethyl groups (e.g., compounds 11, 43) enhance nuclease resistance but may reduce binding affinity .
- 3'-Fluoro substitution (CAS 1404463-20-2) increases metabolic stability and RNA affinity, a feature absent in the target compound .
Synthetic Strategies: Phosphoramidite-based couplings (e.g., 2-cyanoethoxy phosphoramidite in compound 44) are standard for solid-phase oligonucleotide synthesis, whereas the target compound’s synthesis relies on thiophosphate intermediates . DMTr protection is universally employed for 5'-OH protection, enabling selective deprotection during synthesis .
Analytical Consistency :
- LC/MS and NMR data across analogs confirm high purity (>95%) and structural fidelity. For example, compound 11 showed 99% purity (Rt = 3.26 min) , while CAS 1404463-20-2 had 98% assay purity .
Biological Activity
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C44H49N5O7Si |
| Molecular Weight | 788 g/mol |
| CAS Number | 81256-88-4 |
| IUPAC Name | N-(9-((2R,3R,4S,5R)-5-... |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been noted for its potential as an inhibitor in viral replication processes, particularly in studies related to hepatitis C virus (HCV) and other viral pathogens. The compound's structural similarity to nucleoside analogs suggests that it may interfere with nucleic acid synthesis or function.
Biological Activity
- Antiviral Activity : Preliminary studies indicate that the compound exhibits antiviral properties by inhibiting viral replication. Its structural components allow it to mimic nucleotides, which may disrupt viral RNA synthesis.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in lipid metabolism and cellular signaling pathways. For instance, it may inhibit phospholipase A2 (PLA2), which is crucial for maintaining cellular membrane integrity and signaling .
- Neuronal Differentiation Induction : In vitro studies have demonstrated that certain derivatives of the compound can induce neuronal differentiation in stem cells. This property could be leveraged for therapeutic strategies in neurodegenerative diseases .
Case Studies
- Inhibition of Hepatitis C Virus : A study focused on macrocyclic indole derivatives highlighted the effectiveness of similar compounds in inhibiting HCV replication. Although specific data on N-[9...methylpropanamide is limited, its structural analogs show promise in targeting viral enzymes .
- Phospholipidosis and Drug Toxicity : Research has identified PLA2G15 as a target for cationic amphiphilic drugs that induce phospholipidosis. The compound's ability to inhibit PLA2 suggests potential implications for drug-induced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
